2-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole
Overview
Description
2-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a pyridine ring, a pyrrolidine ring, and an oxadiazole moiety
Synthetic Routes and Reaction Conditions:
Heterocyclic Synthesis: The compound can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of pyridin-3-ylamine with chloroacetyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the oxadiazole ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, involving reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives
Reduction: Reduced pyridine derivatives
Substitution: Alkylated or acylated pyridine derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and receptor binding studies. Medicine: The compound and its derivatives are being explored for their therapeutic potential in treating diseases such as cancer, inflammation, and bacterial infections. Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
The mechanism by which 2-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole exerts its effects involves interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole: Similar structure but with a different position of the pyridine nitrogen.
2-(Pyridin-3-yl)-5-(piperidin-2-yl)-1,3,4-oxadiazole: Similar structure but with a piperidine ring instead of pyrrolidine.
2-(Pyridin-3-yl)-5-(morpholin-2-yl)-1,3,4-oxadiazole: Similar structure but with a morpholine ring.
Uniqueness: The presence of the pyrrolidine ring in 2-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole provides unique chemical and biological properties compared to its analogs. This can lead to differences in reactivity, binding affinity, and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
2-pyridin-3-yl-5-pyrrolidin-2-yl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-3-8(7-12-5-1)10-14-15-11(16-10)9-4-2-6-13-9/h1,3,5,7,9,13H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATOQPZATAOKCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C(O2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696865 | |
Record name | 3-[5-(Pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181561-29-4 | |
Record name | 3-[5-(Pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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